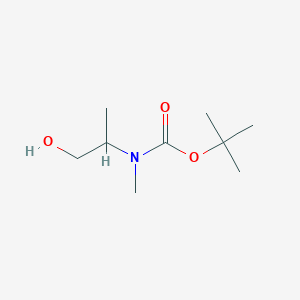

n-Boc-2-(methylamino)propan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of n-Boc-2-(methylamino)propan-1-ol typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. One common method is the reaction of 2-(methylamino)propan-1-ol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using automated equipment and continuous flow reactors to ensure consistent quality and high throughput .

化学反応の分析

Types of Reactions

n-Boc-2-(methylamino)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce various amine derivatives .

科学的研究の応用

Scientific Research Applications

The applications of n-Boc-2-(methylamino)propan-1-ol can be categorized into several key areas:

1. Organic Synthesis

- It acts as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

- The compound is used in the preparation of peptide mimetics and other biologically active molecules.

2. Medicinal Chemistry

- This compound is crucial in synthesizing drugs targeting specific biological pathways.

- Its derivatives have shown potential as inhibitors in various therapeutic contexts, such as cancer treatment and neurodegenerative diseases.

3. Biochemical Research

- The compound is utilized in studies involving enzyme inhibition and receptor modulation.

- It has been investigated for its neuroprotective effects through acetylcholinesterase (AChE) inhibition.

Research has indicated that this compound exhibits significant biological activities:

1. Anticancer Properties

- Compounds derived from this compound have demonstrated potent inhibition of the PD-1/PD-L1 complex, critical for immune evasion by tumors. Studies report EC50 values below 100 nM for related compounds, indicating strong inhibitory capabilities .

2. Neuroprotective Effects

- The compound has been implicated in neuroprotective studies, particularly regarding AChE inhibition. In silico assays suggest favorable interactions with key residues in AChE, highlighting its potential for treating neurodegenerative conditions.

Case Studies

Case Study 1: PD-1/PD-L1 Inhibition

A study evaluated derivatives of this compound for their efficacy in inhibiting the PD-1/PD-L1 interaction. Results indicated significant tumor growth reduction in preclinical models, supporting its potential as an immunotherapeutic agent .

Case Study 2: Neuroprotective Mechanisms

In a series of experiments focusing on neurodegenerative disorders, derivatives of this compound were tested for their ability to inhibit AChE. Findings revealed a strong correlation between structural modifications and inhibitory potency, suggesting that alterations to the methylamino group could enhance efficacy .

作用機序

The mechanism of action of n-Boc-2-(methylamino)propan-1-ol involves its interaction with various molecular targets, depending on its specific application. In pharmaceutical synthesis, it acts as a precursor or intermediate, participating in reactions that lead to the formation of active pharmaceutical ingredients. The Boc group provides protection to the amine, allowing selective reactions to occur at other functional groups .

類似化合物との比較

Similar Compounds

- n-Boc-2-(methylamino)ethanol

- n-Boc-2-(methylamino)butan-1-ol

- n-Boc-2-(methylamino)pentan-1-ol

Uniqueness

n-Boc-2-(methylamino)propan-1-ol is unique due to its specific structure, which provides a balance of reactivity and stability. The presence of the Boc-protected amine and the hydroxyl group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .

生物活性

n-Boc-2-(methylamino)propan-1-ol, a compound with significant applications in medicinal chemistry and organic synthesis, exhibits various biological activities. This article explores its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of 2-(methylamino)propan-1-ol, featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The molecular formula is C6H13N1O2, and it has a molecular weight of approximately 129.17 g/mol. The Boc group enhances the stability and solubility of the compound, facilitating its use in various biological assays.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It can act as both an agonist and antagonist depending on the target, influencing multiple biochemical pathways. Its role as a substrate in enzyme kinetics studies highlights its importance in understanding metabolic processes.

Applications in Research

This compound is utilized in several research domains:

1. Medicinal Chemistry:

- Serves as an intermediate in synthesizing pharmaceuticals targeting the central nervous system (CNS), particularly in developing drugs for neurological disorders.

- Exhibits potential as a building block for creating chiral compounds used in drug development.

2. Biochemical Assays:

3. Cancer Research:

- Investigated for its role in modulating PD-1/PD-L1 interactions, crucial for immune response regulation in cancer therapy .

Table 1: Summary of Biological Activities

Case Study: PD-1/PD-L1 Interaction Inhibition

In a study examining small molecules that inhibit PD-1/PD-L1 interactions, this compound derivatives were synthesized and tested. The results indicated that compounds with similar structures exhibited IC50 values ranging from single-digit nanomolar to low micromolar concentrations, demonstrating their potential as immunotherapeutic agents .

Toxicological Profile

Toxicity studies indicate that this compound has low acute toxicity. In animal models, the median lethal dose (LD50) exceeds 2000 mg/kg, suggesting that it poses minimal risk at therapeutic doses . Long-term exposure studies have shown no significant adverse effects at lower doses, though higher doses resulted in observable clinical signs such as hypoactivity and ataxia .

特性

IUPAC Name |

tert-butyl N-(1-hydroxypropan-2-yl)-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-7(6-11)10(5)8(12)13-9(2,3)4/h7,11H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPXAYUSJHQWOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。